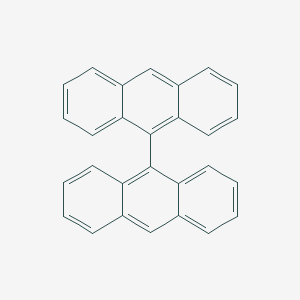

9,9'-Bianthracene

概要

説明

9,9'-Bianthracene is a compound related to the anthracene family, which is known for its photophysical properties and potential applications in organic electronics and photonics. The research on derivatives of anthracene, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has shown that the photophysical properties can be significantly altered by the functionalities at the 9,10-positions, leading to a wide range of emission wavelengths and high quantum yields for fluorescence .

Synthesis Analysis

The synthesis of 9,9'-Bianthracene derivatives has been explored in various studies. For instance, the synthesis of 9,10-disubstituted anthracenes has been reported, which involves the introduction of different substituents at the 9,10-positions to tune the photophysical properties . Additionally, the synthesis of kinetically stabilized 9-silaanthracenes and their unique photochemical and thermal reactions have been studied, demonstrating the formation of Dewar isomers and [4 + 4] dimers depending on the reaction conditions . The synthesis of 9,10-dihydro-9,10-distannaanthracenes has also been achieved, with X-ray crystallographic analysis revealing distinct molecular conformations .

Molecular Structure Analysis

The molecular structure of 9,9'-Bianthracene derivatives has been a subject of interest in several studies. For example, the non-planarity of 9,10-dimethyl-1,2-benzanthracene has been highlighted, with a benzene ring inclined at approximately 20° to the mean plane . The planarity of the anthracene skeletons in 9,9,10,10-tetrachloroanthracene has been characterized, with the molecules exhibiting approximately D2h symmetry . The crystal structures of various substituted anthracenes have been solved, providing insights into the molecular shapes and packing arrangements .

Chemical Reactions Analysis

Chemical reactions involving 9,9'-Bianthracene derivatives have been investigated, including the photochemical and thermal reactions of kinetically stabilized 9-silaanthracenes . The study of 9,10-dehydroanthracene biradicals has revealed insights into hydrogen abstraction rates and the retro-Bergman reaction, which is a decay route for the biradical .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,9'-Bianthracene derivatives are diverse and have been explored in various contexts. The photophysical properties, such as emission wavelengths and quantum yields, are significantly influenced by the substituents at the 9,10-positions . The crystal structure and packing modes of trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complexes have been analyzed, revealing the role of π interactions and hydrogen bonding in the structural arrangement . Multifunctional properties, including aggregation-induced emission, mechanofluorochromism, vapochromism, thermochromism, and mesomorphism, have been observed in 9,10-distyrylanthracene derivatives . The synthesis and metal complexation of crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have been reported, with the structures exhibiting a U-shaped conformation due to the boat conformation of the central ring .

科学的研究の応用

Organic Field-Effect Transistors (OFETs)

9,9'-Bianthracene has been used in the fabrication of OFETs. A study demonstrated its effective application in OFETs, achieving a field-effect mobility of 0.067 cm²/(V-s) and an on/off ratio above 5 × 10⁴, indicating its potential as a high-mobility organic semiconductor (Li Jian-feng et al., 2008).

Electroluminescent Devices

Fluorinated 9,9'-bianthracene derivatives have been designed as deep-blue dopants in organic electroluminescent devices. These derivatives showed considerable thermal stability and enabled pure blue emission, demonstrating their potential as efficient blue emitters for organic light-emitting devices (Yue Yu et al., 2013).

Atomic Force Microscopy (AFM) and X-ray Diffraction Studies

The surface morphology of 9,9'-bianthracene thin films has been investigated using AFM, revealing insights into its crystal structure and growth mechanisms (Zhang Fu-jia, 2010).

Charge Transfer Dynamics

A study on the symmetry-breaking charge transfer reaction of 9,9’-bianthracene revealed that this reaction is driven exclusively by rotational fluctuations of solvents, without the inertial component in solvation dynamics (Changmin Lee et al., 2019).

Exciton and Vibronic Effects in Spectroscopy

Research on 9,9’‐bianthracene in supersonic beams indicated weak coupling between the rings and the presence of exciton effects in its spectroscopy. This study contributes to understanding the photophysical behavior of bianthracene (L. R. Khundkar & A. Zewail, 1986).

Electroluminescence Based on Substituted Derivatives

Alkyl substituted 9,9′-bianthracene derivatives were used as deep-blue emitters and blue host materials in OLEDs, showing potential for high-performance devices with good thermal properties and electroluminescence performance (Zhanfeng Li et al., 2019).

特性

IUPAC Name |

9-anthracen-9-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

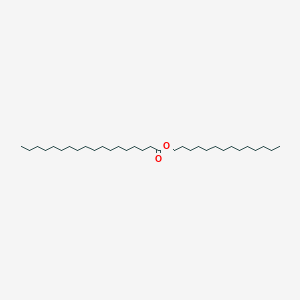

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074438 | |

| Record name | 9,9'-Bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Bianthracene | |

CAS RN |

1055-23-8 | |

| Record name | 9,9′-Bianthryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,9'-Bianthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bianthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bianthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。